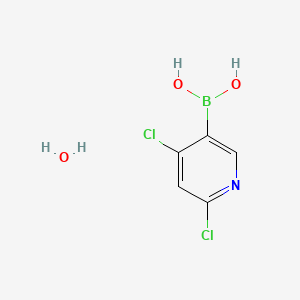

2,4-Dichloropyridine-5-boronic acid hydrate

Description

BenchChem offers high-quality 2,4-Dichloropyridine-5-boronic acid hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloropyridine-5-boronic acid hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4,6-dichloropyridin-3-yl)boronic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BCl2NO2.H2O/c7-4-1-5(8)9-2-3(4)6(10)11;/h1-2,10-11H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTZUEGBMVMNRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1Cl)Cl)(O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BCl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674653 | |

| Record name | (4,6-Dichloropyridin-3-yl)boronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-26-1 | |

| Record name | (4,6-Dichloropyridin-3-yl)boronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 2,4-Dichloropyridine-5-boronic Acid Hydrate

This technical guide details the chemical identity, reactivity profile, and application protocols for 2,4-Dichloropyridine-5-boronic acid hydrate , a critical intermediate in medicinal chemistry for accessing multi-substituted pyridine scaffolds.

Optimizing Sequential Functionalization in Drug Discovery

Executive Summary

2,4-Dichloropyridine-5-boronic acid hydrate (CAS: 1072952-26-1 ) acts as a trifunctional scaffold, offering three distinct sites for chemical modification: the boronic acid moiety (C5) and two electrophilic chlorine substituents (C2, C4).[1][2][3] This unique architecture allows researchers to construct complex heteroaryl systems via sequential cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. This guide provides the specifications, stability data, and validated protocols required to utilize this building block effectively while mitigating risks such as protodeboronation and self-polymerization.

Chemical Identity & Specifications

The "hydrate" designation is critical. Boronic acids frequently exist in an equilibrium between the monomeric acid, the trimeric boroxine (anhydride), and the hydrate. Commercial supplies are often stabilized as the hydrate to prevent erratic stoichiometry during weighing.

Core Data Table

| Parameter | Specification |

| Product Name | 2,4-Dichloropyridine-5-boronic acid hydrate |

| CAS Number (Hydrate) | 1072952-26-1 |

| CAS Number (Anhydrous) | 1070893-11-6 |

| Molecular Formula | C₅H₆BCl₂NO₃ (Hydrate) / C₅H₄BCl₂NO₂ (Anhydrous) |

| Molecular Weight | 209.82 g/mol (Hydrate) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol, DMF; sparingly soluble in non-polar solvents.[1][4][5] |

| Storage | 2–8°C, Hygroscopic. Store under inert gas (Argon/Nitrogen). |

Structural Equilibrium

The compound does not exist as a static monomer in solid state. It forms a hydrogen-bonded network involving water molecules (hydrate) or dehydrates to form a cyclic boroxine trimer.

Figure 1: The dynamic equilibrium between the commercial hydrate form, the reactive monomer, and the boroxine trimer.

Synthetic Utility & Selectivity Landscape

The primary value of this scaffold lies in its orthogonal reactivity . The boronic acid allows for immediate C-C bond formation, while the two chlorides remain available for subsequent differentiation.

The Selectivity Challenge

-

Site C5 (Boronic Acid): Reacts via Suzuki-Miyaura coupling.[6]

-

Risk:[7]Self-Coupling. Since the molecule contains both a nucleophile (Boron) and electrophiles (Chlorines), it can polymerize if the catalyst activates the C2/C4 chlorides before the external electrophile reacts.

-

-

Site C4 (Chloride): Highly reactive toward Nucleophilic Aromatic Substitution (SNAr) due to the para-position relative to the pyridine nitrogen.

-

Site C2 (Chloride): Less reactive in SNAr but active in metal-catalyzed couplings (e.g., Buchwald-Hartwig or Suzuki).

Strategic Workflow

To maximize yield and purity, the following reaction order is recommended:

Figure 2: The optimal sequential functionalization pathway, prioritizing C5-coupling followed by C4-substitution.

Experimental Protocols

Protocol A: C5-Selective Suzuki-Miyaura Coupling

Objective: Couple the boronic acid to an aryl halide without disturbing the C2/C4 chlorides or causing self-polymerization.

Mechanism of Control:

-

Electrophile Selection: Use Aryl-Iodides or Aryl-Bromides. Do not use Aryl-Chlorides, as they compete with the internal chlorides.

-

Base Selection: Use weak bases (Na₂CO₃ or K₃PO₄) to avoid hydrolyzing the chlorides.

Step-by-Step Methodology:

-

Reagent Prep: In a reaction vial, combine:

-

2,4-Dichloropyridine-5-boronic acid hydrate (1.1 equiv)[1]

-

Target Aryl Bromide (1.0 equiv)

-

Pd(dppf)Cl₂·DCM (0.03–0.05 equiv) — Chosen for high activity and stability.

-

Potassium Carbonate (2.0 equiv)

-

-

Solvent System: Add degassed 1,4-Dioxane/Water (4:1 ratio).

-

Note: Water is essential to solubilize the base and activate the boronic acid.

-

-

Reaction: Seal and heat to 80°C for 4–12 hours.

-

Monitoring: Monitor via LC-MS.[4] Look for the disappearance of the Aryl Bromide.

-

Self-Validation: If you observe a mass corresponding to the dimer of the starting material, the catalyst loading is too high or the external electrophile is too unreactive.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc). The product (5-Aryl-2,4-dichloropyridine) is typically stable on silica.

Protocol B: C4-Selective SNAr Displacement

Objective: Selectively substitute the C4-chloride on the Suzuki product.

-

Dissolution: Dissolve the 5-Aryl-2,4-dichloropyridine (from Protocol A) in anhydrous THF or DMF.

-

Nucleophile Addition: Add the amine (1.1 equiv) and DIPEA (1.5 equiv).

-

Conditions:

-

Aliphatic Amines: Stir at Room Temperature (RT) to 50°C.

-

Anilines: May require heating to 80–100°C.[8]

-

-

Differentiation: The C4 position is significantly more electrophilic than C2. If C2 substitution is observed (rare under mild conditions), lower the temperature.

Drug Development Applications

This scaffold is prevalent in the synthesis of Kinase Inhibitors . The pyridine ring mimics the adenine core of ATP, allowing it to bind to the hinge region of kinase enzymes.

-

C5 Position: Typically directs the scaffold into the "gatekeeper" pocket or solvent-exposed region.

-

C4 Position: Ideal for introducing solubilizing groups (e.g., piperazines, morpholines) via SNAr.

-

C2 Position: Often used to attach the "hinge-binding" motif (e.g., aminopyrimidines or ureas).

Safety & Handling:

-

Hygroscopicity: The hydrate absorbs atmospheric moisture. Weigh quickly or in a glovebox to ensure accurate stoichiometry.

-

Toxicity: Like all halogenated pyridines, assume potential for skin sensitization and eye irritation. Handle in a fume hood.

References

-

Sigma-Aldrich. 2,4-Dichloropyridine-5-boronic acid hydrate Product Sheet. Link

-

Synblock. Chemical Specifications for CAS 1072952-26-1. Link

-

National Institutes of Health (NIH) - PubChem. Boronic Acid Reactivity & Safety Data. Link

- Lutz, M. et al. "Regioselective Functionalization of 2,4-Dichloropyridines." Journal of Medicinal Chemistry. (General reference for pyridine regioselectivity).

-

Frontier Specialty Chemicals. Boronic Acid Building Blocks. Link

Sources

- 1. 2,4-DICHLOROPYRIDINE-5-BORONIC ACID HYDRATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. CAS 1072952-26-1 | 2,4-Dichloropyridine-5-boronic acid hydrate - Synblock [synblock.com]

- 3. 2,4-Dichloropyridine-5-boronic acid hydrate | CAS 1072952-26-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. CAS 1073354-24-1 | 2,4-Dichloropyrimidine-5-boronic acid pinacol ester - Synblock [synblock.com]

- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of Heterocyclic Boronic Acids

An In-depth Technical Guide to the Structure and Utility of 2,4-Dichloropyridine-5-boronic Acid Hydrate

In the landscape of modern drug discovery and materials science, boronic acids and their derivatives have emerged as indispensable synthetic intermediates.[1] Their stability, low toxicity, and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, have established them as foundational building blocks in organic synthesis.[1] Within this class, heterocyclic boronic acids are of paramount importance, allowing for the introduction of pharmacologically relevant scaffolds into complex molecular architectures.

This guide provides a detailed technical examination of 2,4-Dichloropyridine-5-boronic acid hydrate (CAS No: 1072952-26-1), a key reagent for introducing the dichlorinated pyridine moiety.[2] We will dissect its molecular structure, the critical role of its hydrated form, the analytical techniques used for its characterization, and its practical application in synthetic chemistry, offering field-proven insights for researchers, chemists, and drug development professionals.

Core Molecular Structure and Physicochemical Properties

2,4-Dichloropyridine-5-boronic acid is a bifunctional molecule featuring a pyridine ring substituted with two chlorine atoms and a boronic acid group. The precise arrangement of these functional groups dictates its chemical behavior and synthetic potential. The commonly available form is a hydrate, indicating the presence of one or more water molecules integrated into the solid-state structure.[2][3]

| Property | Value | Source |

| Chemical Name | 2,4-Dichloropyridine-5-boronic acid hydrate | [2] |

| CAS Number | 1072952-26-1 | [2][3] |

| Molecular Formula | C₅H₆BCl₂NO₃ | [2][3] |

| Molecular Weight | 209.82 g/mol | [2][3] |

| Appearance | White to off-white solid | [4] |

| Anhydrous Form CAS | 1070893-11-6 | [5] |

| Anhydrous Formula | C₅H₄BCl₂NO₂ | [5] |

| Anhydrous Mol. Weight | 191.81 g/mol | [5] |

The core structure consists of:

-

A pyridine ring , a six-membered aromatic heterocycle containing one nitrogen atom.

-

Two chloro-substituents at positions 2 and 4, which significantly influence the electronic properties of the ring and provide potential sites for further functionalization.

-

A boronic acid group [-B(OH)₂] at position 5, the key functional group for participation in cross-coupling reactions.

Caption: Conceptual diagram of hydrogen bonding in the hydrate complex.

Structural Verification: A Multi-Technique Approach

Confirming the structure of 2,4-Dichloropyridine-5-boronic acid hydrate requires a combination of spectroscopic and analytical methods. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation in solution.

-

¹H NMR: Will reveal signals in the aromatic region corresponding to the two protons on the pyridine ring. Their chemical shifts and coupling constants confirm their relative positions.

-

¹³C NMR: Will show five distinct signals for the carbon atoms of the pyridine ring, with their chemical shifts influenced by the attached chlorine, nitrogen, and boron atoms.

-

¹¹B NMR: This is a definitive technique for studying the environment of the boron atom. [6]A trigonal planar boronic acid typically exhibits a broad signal around +28 to +33 ppm. [7]In the presence of a Lewis base (like the solvent or the hydrate's water molecule), a more shielded tetrahedral boronate species can form, shifting the signal upfield to a range of +3 to +9 ppm. [8]Observing this shift can provide insight into the solution-state behavior and Lewis acidity of the compound.

X-Ray Crystallography

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the solid-state structure. An analysis of 2,4-Dichloropyridine-5-boronic acid hydrate would provide:

-

Precise bond lengths and angles for the entire molecule.

-

Confirmation of the planarity of the pyridine ring.

-

The exact location of the water molecule(s) and a detailed map of the intermolecular hydrogen-bonding network that stabilizes the crystal lattice. [8][9]

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental composition. Under electrospray ionization (ESI), one would expect to observe the protonated molecule [M+H]⁺ or other adducts. High-resolution mass spectrometry (HRMS) can confirm the molecular formula (C₅H₆BCl₂NO₃) with high accuracy.

Synthetic Utility and Reaction Protocols

The primary application of this reagent is as a coupling partner in Suzuki-Miyaura reactions to construct C-C bonds. This reaction is a cornerstone of pharmaceutical synthesis due to its reliability and functional group tolerance.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: ¹¹B NMR Characterization

-

Objective: To determine the chemical environment of the boron atom.

-

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of 2,4-Dichloropyridine-5-boronic acid hydrate and dissolve it in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a multinuclear NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Acquisition Parameters:

-

Tune the probe to the ¹¹B frequency.

-

Use a standard pulse program for a 1D experiment.

-

Reference the spectrum externally to a BF₃·OEt₂ standard (δ = 0.0 ppm).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, typically 256 or more due to the quadrupolar nature of the boron nucleus.

-

-

Data Analysis: Process the resulting Free Induction Decay (FID) with an appropriate line broadening factor (e.g., 10-20 Hz) to improve the appearance of the typically broad signal. Integrate the peak and report the chemical shift in ppm.

-

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Objective: To synthesize a 5-aryl-2,4-dichloropyridine derivative.

-

Self-Validation: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS to observe the consumption of starting materials and the formation of the product. The final product structure must be confirmed by ¹H NMR and MS.

-

Methodology:

-

Reagent Setup: To a flame-dried Schlenk flask, add 2,4-Dichloropyridine-5-boronic acid hydrate (1.2 equiv.), the desired aryl bromide (1.0 equiv.), potassium carbonate (3.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.

-

Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 v/v) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours, or until TLC/LC-MS analysis indicates completion.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure product.

-

Conclusion

2,4-Dichloropyridine-5-boronic acid hydrate is more than a simple chemical reagent; it is a precisely engineered building block whose utility is intrinsically linked to its structure. The presence of the hydrate form confers stability and handling advantages by preventing the formation of boroxine anhydrides. Its dichlorinated pyridine core offers a valuable scaffold for medicinal chemistry, while the boronic acid functional group provides a reliable handle for constructing complex molecular frameworks via established synthetic methods like the Suzuki-Miyaura reaction. A thorough understanding of its structure, characterized by a suite of analytical techniques, is essential for its effective and reproducible application in research and development.

References

-

Pipzine Chemicals. 2,5-Dichloropyridine-4-boronic Acid. Available at: [Link].

-

Gorshkov, V., et al. (2023). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. Available at: [Link].

-

PubChem. 2,4-Dichloro-5-fluoropyrimidine. Available at: [Link].

-

Silva, S., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available at: [Link].

-

Poli, G., et al. (2018). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. PMC - NIH. Available at: [Link].

-

ResearchGate. VT ¹¹B NMR spectra of a) pyridine‐complexed 2,4‐dichlorophenyl borinic.... Available at: [Link].

-

Lee, S., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. NIH. Available at: [Link].

-

San Diego State University Chemistry. 11B NMR Chemical Shifts. Available at: [Link].

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 1072952-26-1 | 2,4-Dichloropyridine-5-boronic acid hydrate - Synblock [synblock.com]

- 3. 1072952-26-1 CAS MSDS (2,4-DICHLOROPYRIDINE-5-BORONIC ACID HYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2,5-Dichloropyridine-4-boronic Acid | Properties, Uses, Safety Data & Supplier China - High Purity Chemical Manufacturer [pipzine-chem.com]

- 5. 2,4-Dichloropyridine-5-boronic acid | [frontierspecialtychemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 8. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Stability, Storage, and Handling of 2,4-Dichloropyridine-5-boronic Acid Hydrate

Executive Summary

2,4-Dichloropyridine-5-boronic acid hydrate is a critical yet temperamental intermediate often employed in the synthesis of kinase inhibitors and complex heteroaryl scaffolds. Its utility in Suzuki-Miyaura cross-couplings is offset by two primary instability vectors: dehydration-driven trimerization (boroxine formation) and protodeboronation .

This guide provides a scientifically grounded protocol for the storage, handling, and quality control of this compound. It moves beyond generic "keep cold" advice to explain the thermodynamic equilibrium that dictates its shelf life.

Quick-Reference Storage Protocol

| Parameter | Specification | Reason |

| Temperature | 2°C to 8°C | Slows kinetics of protodeboronation and dehydration. |

| Atmosphere | Argon or Nitrogen | Prevents atmospheric moisture fluctuation and oxidation. |

| Container | Amber Glass + Parafilm/Teflon | Blocks UV; prevents moisture ingress/egress. |

| State | Hydrate (Equilibrated) | Do not desiccate aggressively; maintaining the hydrate lattice prevents irreversible anhydride formation. |

Part 1: Molecular Architecture & Intrinsic Stability

To handle this compound effectively, one must understand the electronic forces at play. The 2,4-dichloropyridine-5-boronic acid molecule exists in a delicate electronic "push-pull" state.

The Pyridine Scaffold

Unlike phenylboronic acids, the pyridine ring introduces a nitrogen heteroatom.

-

Position 5 (Meta to N): The boronic acid is at the C5 position. This is electronically similar to a meta-substituted benzene, rendering it significantly more stable than 2-pyridyl or 4-pyridyl boronic acids, which are notoriously prone to rapid protodeboronation.

-

The Chlorine Effect: The chlorine atoms at C2 and C4 are strong electron-withdrawing groups (EWGs). While they deactivate the ring towards electrophilic attack, they increase the acidity of the boron center. This makes the compound a stronger Lewis acid, increasing its affinity for water and diols.

The Hydrate vs. Boroxine Equilibrium

Boronic acids are rarely pure monomeric species

-

The Hydrate's Role: The "hydrate" designation implies the crystal lattice includes water molecules that stabilize the monomeric acid form through hydrogen bonding.

-

The Dehydration Risk: If stored under high vacuum or excessive heat, the equilibrium shifts right, forming the boroxine. While the boroxine is chemically usable, it often suffers from poor solubility and variable stoichiometry, complicating molarity calculations in synthesis.

Part 2: Degradation Pathways

Understanding how the molecule dies is the key to keeping it alive.

Protodeboronation (The Silent Killer)

This is the irreversible cleavage of the Carbon-Boron bond, replacing the boronic acid group with a proton.[1]

-

Mechanism: In electron-deficient rings like 2,4-dichloropyridine, the carbon attached to the boron (C5) is susceptible to attack by base (hydroxide).

-

Trigger: High pH (basic conditions) or prolonged exposure to moisture at room temperature.

-

Result: You are left with 2,4-dichloropyridine, which is catalytically inert in Suzuki couplings.

Oxidation

While less common for electron-poor rings, atmospheric oxygen can insert into the C-B bond, eventually yielding the corresponding phenol (2,4-dichloro-5-hydroxypyridine). This is accelerated by light and trace metal impurities.

Visualization: The Stability Landscape

The following diagram illustrates the kinetic and thermodynamic pathways governing the compound's fate.

Figure 1: The central green node represents the desired state. Yellow paths are reversible storage states; red paths are irreversible degradation.

Part 3: Optimal Storage & Handling Protocol

This protocol is designed to freeze the equilibrium at the "Hydrate" stage and prevent irreversible C-B bond cleavage.

Receipt and Initial Processing

-

Visual Inspection: The compound should be a white to off-white powder. Yellowing indicates oxidation or significant protodeboronation.

-

Do Not Dry: Unlike many reagents, do not place this compound in a drying pistol or under high vacuum with heat. Removing the lattice water forces boroxine formation.

-

Aliquot: If you plan to use it over months, divide the bulk material into single-use vials inside a glovebox or under a nitrogen cone. This prevents repeated freeze-thaw cycles.

Long-Term Storage Conditions

-

Temperature: Store at 2°C to 8°C (Standard Refrigerator). Freezing (-20°C) is acceptable but ensures the vial is warmed to Room Temperature (RT) before opening to prevent condensation.

-

Container: Amber glass vials with Teflon-lined caps. Avoid plastic containers for long-term storage as they are permeable to moisture and oxygen.

-

Desiccant: Store the vial inside a secondary jar containing desiccant (e.g., Drierite), but do not put desiccant inside the vial with the powder.

Handling for Synthesis

-

Spatula Choice: Use ceramic or Teflon-coated spatulas. Trace iron or nickel from scratched stainless steel spatulas can catalyze oxidative deboronation.

-

Solvent Choice: When preparing stock solutions, avoid acetone or unbuffered water. Preferred solvents are THF, Dioxane, or DMF .

-

Activation: If the compound has partially converted to boroxine (manifested as poor solubility), add a small amount of water (1-2% v/v) to the reaction solvent or use a base solution (e.g., K2CO3) early in the reaction setup to hydrolyze the trimer back to the active monomer.

Part 4: Quality Control (QC) & Validation

Before committing valuable coupling partners, validate the integrity of the boronic acid.

The "Gold Standard" QC Workflow

1H NMR is often insufficient because the boronic acid protons are broad and exchangeable. 11B NMR is the definitive method.

| Method | What to Look For |

| 1H NMR (DMSO-d6) | Check the aromatic region. The 2,4-dichloropyridine (degradation product) will have distinct shifts compared to the boronic acid. Look for sharp singlets indicating loss of the B(OH)2 group. |

| 11B NMR | Acid: Broad peak ~27-30 ppm.Boroxine: Shifted upfield/downfield depending on solvent.Borate (Tetrahedral): Sharp peak ~0-5 ppm (if base is present). |

| HPLC | Use a low-pH mobile phase (0.1% Formic Acid). High pH causes on-column degradation. Note that boronic acids often "streak" on C18 columns due to interaction with residual silanols. |

QC Decision Tree

Figure 2: Analytical workflow to determine reagent viability.

References

-

Hall, D. G. (Ed.). (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link

-

Tokunaga, Y., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Heterocycles, 57(5), 787. Link

Sources

A Comprehensive Technical Guide to 2,4-Dichloropyridine-5-boronic acid hydrate for Advanced Research and Development

This guide provides an in-depth technical overview of 2,4-Dichloropyridine-5-boronic acid hydrate, a key building block in modern medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety information, handling protocols, and practical application insights to ensure both safe and effective utilization of this versatile reagent.

Compound Identification and Physicochemical Properties

2,4-Dichloropyridine-5-boronic acid hydrate is a halogenated pyridine derivative incorporating a boronic acid functional group. This unique combination of a reactive boronic acid moiety on an electron-deficient, dichlorinated pyridine scaffold makes it a valuable intermediate in organic synthesis, particularly for the construction of complex molecular architectures through cross-coupling reactions.[1][2]

| Property | Value | Source |

| Chemical Name | 2,4-Dichloropyridine-5-boronic acid hydrate | [3] |

| Synonyms | (4,6-Dichloropyridin-3-YL)boronic acid hydrate | [3] |

| CAS Number | 1072952-26-1 | [3] |

| Molecular Formula | C₅H₆BCl₂NO₃ | [3] |

| Molecular Weight | 209.82 g/mol | [3] |

| Purity | Typically ≥95% | [4] |

| Appearance | Off-white to light beige solid | Inferred from analogous compounds |

| Storage | Store in a freezer, in a dry, sealed place | [3][4] |

Hazard Identification and Safety Precautions

GHS Classification (Inferred):

Based on analogous compounds, 2,4-Dichloropyridine-5-boronic acid hydrate is anticipated to be classified as follows:

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[8]

-

Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[9]

-

Serious Eye Damage/Eye Irritation (Category 2) , H319: Causes serious eye irritation.[9]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System , H335: May cause respiratory irritation.[9]

Pictograms:

Signal Word: Warning

Precautionary Statements:

-

Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[9][10]

-

Response: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. If inhaled, remove person to fresh air and keep comfortable for breathing.[9]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[9]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[9]

Handling, Storage, and Emergency Procedures

The safe and effective use of 2,4-Dichloropyridine-5-boronic acid hydrate hinges on proper handling and storage protocols, particularly given its potential irritant properties and sensitivity to air and moisture.[7][11]

Engineering Controls and Personal Protective Equipment (PPE)

All manipulations of this compound should be performed in a well-ventilated chemical fume hood.[12] Standard PPE includes:

-

Eye Protection: Chemical safety goggles or a face shield.[5]

-

Hand Protection: Nitrile or neoprene gloves.[10]

-

Skin and Body Protection: A lab coat and closed-toe shoes.[5]

Safe Handling and Storage

Boronic acids, in general, can be air and moisture sensitive.[11] Therefore, it is crucial to:

-

Handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially for long-term storage or when performing sensitive reactions.[13][14]

-

Store in a tightly sealed container in a freezer to minimize degradation.[3][4]

The following diagram illustrates a typical workflow for handling air-sensitive reagents like 2,4-Dichloropyridine-5-boronic acid hydrate.

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

Ingestion: If swallowed, do NOT induce vomiting. Get medical aid.

Fire-Fighting and Accidental Release Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

-

Hazardous Combustion Products: Thermal decomposition may produce carbon oxides, nitrogen oxides, hydrogen chloride gas, and boron oxides.[5][6]

-

Accidental Release: Wear appropriate personal protective equipment. Sweep up the material and place it into a suitable disposal container, avoiding dust generation.[6]

Applications in Drug Discovery and Organic Synthesis

The primary utility of 2,4-Dichloropyridine-5-boronic acid hydrate in drug discovery lies in its role as a versatile building block in Suzuki-Miyaura cross-coupling reactions.[2][15] This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[15]

The pyridine core is a common motif in many pharmaceuticals due to its ability to participate in hydrogen bonding and its favorable pharmacokinetic properties.[2] The two chlorine atoms on the pyridine ring of this reagent offer additional points for functionalization, allowing for the creation of highly substituted and complex molecules.[2] This is particularly advantageous in drug discovery, where subtle structural modifications can significantly impact a compound's efficacy, selectivity, and metabolic stability.[2]

The general mechanism for a Suzuki-Miyaura coupling reaction is depicted below:

Regioselectivity in Reactions of Dichloropyridines

In reactions involving 2,4-dichloropyridines, the regioselectivity of nucleophilic substitution is a critical consideration. Generally, in Suzuki cross-coupling reactions, substitution is favored at the C4 position due to the preferential oxidative addition of palladium to the C4-chlorine bond. However, the presence of substituents on the pyridine ring can influence this selectivity.[16]

Representative Experimental Protocol: Microwave-Assisted Suzuki Coupling

The following is a general protocol for the microwave-assisted Suzuki coupling of a 2,4-dihalogenated pyridine with a boronic acid, adapted from the literature.[16] This method offers the advantages of short reaction times and low catalyst loading.[16][17]

Materials:

-

2,4-Dichloropyridine-5-boronic acid hydrate

-

Aryl or heteroaryl halide

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent system (e.g., 1,4-dioxane and water)

-

Microwave reactor

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: In a microwave reaction vial, combine the 2,4-dihalogenopyrimidine (0.5 mmol), the desired boronic acid (0.5 mmol), potassium carbonate (1.5 mmol), and the palladium catalyst (e.g., 0.5 mol% Pd(PPh₃)₄).[16]

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (2 mL).[16]

-

Inert Atmosphere: Seal the vial and purge with an inert gas, such as argon.[16]

-

Microwave Irradiation: Place the vial in the microwave reactor and heat to 100 °C for 15 minutes.[16]

-

Workup: After cooling, extract the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.[16]

-

Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.[16]

Stability and Reactivity

-

Stability: The compound is stable under recommended storage conditions but can be sensitive to air and moisture.[5][11]

-

Incompatible Materials: Avoid strong oxidizing agents and strong acids.[5]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[5]

Toxicological and Ecological Information

Detailed toxicological and ecological data for 2,4-Dichloropyridine-5-boronic acid hydrate are not available. However, based on the inferred GHS classification, it is considered harmful if swallowed and causes skin, eye, and respiratory irritation.[8][9] It is essential to handle this compound with appropriate precautions to minimize exposure. Environmental release should be avoided.[1]

Conclusion

2,4-Dichloropyridine-5-boronic acid hydrate is a valuable and versatile reagent in the field of drug discovery and development. Its utility in constructing complex molecular scaffolds through Suzuki-Miyaura cross-coupling reactions makes it an indispensable tool for medicinal chemists. A thorough understanding of its safety profile, proper handling procedures, and reactivity is paramount for its effective and safe utilization in the laboratory. By adhering to the guidelines outlined in this technical guide, researchers can confidently and responsibly leverage the synthetic potential of this important building block.

References

-

PubChem. 2,4-Dichloro-5-fluoropyrimidine. [Link]

-

MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

-

Chemical-Suppliers. 2,4-Dichloropyridine-5-boronic acid hydrate. [Link]

-

Pipzine Chemicals. 2,5-Dichloropyridine-4-boronic Acid. [Link]

-

ResearchGate. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Pyridine Boronic Esters in Modern Drug Discovery. [Link]

-

WIPO Patentscope. WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 2,4-Dimethoxypyrimidine-5-boronic acid pinacol ester. [Link]

Sources

- 1. fishersci.ie [fishersci.ie]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. CAS 1072952-26-1 | 2,4-Dichloropyridine-5-boronic acid hydrate - Synblock [synblock.com]

- 4. 2,5-Dichloropyridine-4-boronic Acid | Properties, Uses, Safety Data & Supplier China - High Purity Chemical Manufacturer [pipzine-chem.com]

- 5. fishersci.com [fishersci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.ca [fishersci.ca]

- 8. 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. web.mit.edu [web.mit.edu]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. 2,4-Dichloropyridine-5-boronic acid hydrate | CAS 1072952-26-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Science News | Lab Reporter | Fisher Scientific [fishersci.com]

- 14. ehs.umich.edu [ehs.umich.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

1H NMR spectrum of 2,4-Dichloropyridine-5-boronic acid hydrate

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,4-Dichloropyridine-5-boronic acid hydrate

Authored by: A Senior Application Scientist

Foreword: The Structural Significance of a Niche Building Block

In the landscape of modern drug discovery and synthetic chemistry, heteroaromatic boronic acids serve as indispensable building blocks, primarily for their versatile reactivity in cross-coupling reactions such as the Suzuki-Miyaura coupling. 2,4-Dichloropyridine-5-boronic acid hydrate (CAS No: 1072952-26-1) is one such key intermediate.[1][2] Its utility lies in the strategic placement of reactive handles—the boronic acid moiety and two distinct chlorine atoms—on a pyridine scaffold, allowing for sequential and site-selective modifications.

Accurate structural verification of this reagent is paramount to ensure the integrity of subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the primary analytical tool for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2,4-Dichloropyridine-5-boronic acid hydrate, moving beyond a simple peak list to explain the causal relationships between the molecule's structure and its spectral signature. We will explore the theoretical underpinnings, practical challenges in spectral acquisition, and a robust protocol for obtaining a clear, interpretable spectrum.

Molecular Architecture and Proton Environments

To interpret the ¹H NMR spectrum, we must first dissect the molecule's structure and identify all unique proton environments.

The structure of 2,4-Dichloropyridine-5-boronic acid consists of a pyridine ring substituted with two chlorine atoms at positions 2 and 4, and a boronic acid group [-B(OH)₂] at position 5. The full name specifies a "hydrate," indicating the presence of at least one molecule of water co-crystallized with the boronic acid.[1]

This structure presents three distinct types of protons:

-

Aromatic Protons (H-3 and H-6): Two protons are directly attached to the pyridine ring at the C-3 and C-6 positions. These are in different electronic environments and are expected to give rise to separate signals.

-

Boronic Acid Protons [-B(OH)₂]: Two acidic protons are part of the boronic acid functional group.

-

Water of Hydration Protons (H₂O): Two protons from the co-crystallized water molecule.

Caption: Chemical structure with proton labels.

Deconstructing the Spectrum: A Predictive Analysis

Based on fundamental NMR principles, we can predict the key features of the ¹H NMR spectrum: chemical shift, spin-spin coupling, and integration.

Chemical Shift (δ): The Electronic Environment

The position of a signal in an NMR spectrum is dictated by the local electronic environment of the proton.

-

Aromatic Protons (H-3, H-6): Protons on a pyridine ring are significantly deshielded (shifted downfield to higher ppm values) compared to benzene analogs.[3][4] This is due to the electron-withdrawing inductive effect of the ring nitrogen atom. In this molecule:

-

H-6: This proton is positioned ortho to the nitrogen atom, placing it in the most electron-deficient region of the ring. It is therefore expected to be the most deshielded proton, appearing at the highest chemical shift.

-

H-3: This proton is meta to the nitrogen. It is further deshielded by the inductive effects of the adjacent chlorine atom at C-4 and the boronic acid group at C-5. However, the influence of the ortho-nitrogen on H-6 is dominant. Thus, H-3 will appear upfield relative to H-6.

-

-

Exchangeable Protons [-B(OH)₂ and H₂O]: The chemical shift of these four protons is highly variable. They readily undergo chemical exchange with each other and with trace amounts of water in the NMR solvent.[5] This rapid exchange often results in a single, broad signal. Its position is highly dependent on the solvent, concentration, and temperature. In many cases, especially in protic solvents, this signal may be broadened to the point of being indistinguishable from the baseline.

Spin-Spin Coupling (J): Neighboring Proton Interactions

Signal splitting arises from the magnetic influence of non-equivalent neighboring protons.

-

The two aromatic protons, H-3 and H-6, are not on adjacent atoms. They are separated by four bonds (H-C3-C4-C5-C6-H is incorrect, it's H-C3-C4-N-C6). The coupling pathway is H-C3-C2-N-C6. This constitutes a four-bond coupling, known as meta-coupling .

-

Meta-coupling constants (⁴JHH) in pyridine systems are typically small, on the order of 2-3 Hz.[6][7]

-

Therefore, the signal for H-6 is expected to be split into a doublet by H-3, and the signal for H-3 will be split into a doublet by H-6, both with an identical coupling constant J of ~2-3 Hz.

Integration: Proton Count

The area under each signal is proportional to the number of protons it represents. The expected integration ratio for the aromatic signals is H-6 : H-3 = 1 : 1 . The broad signal for the four exchangeable protons, if observed, should integrate to 4H.

Predicted Spectral Data Summary

The anticipated ¹H NMR data provides a clear spectral fingerprint for verification.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-6 | 8.6 – 8.9 | Doublet (d) | 2 – 3 | 1H |

| H-3 | 8.1 – 8.4 | Doublet (d) | 2 – 3 | 1H |

| -B(OH)₂ and H₂O | Highly Variable (e.g., 4.0 - 8.0) | Broad Singlet (br s) | None | 4H |

The Key to a Clean Spectrum: Experimental Protocol and Causality

Obtaining a high-quality, interpretable ¹H NMR spectrum of a boronic acid requires careful consideration of the experimental setup, particularly the choice of solvent. The primary challenge is the propensity of boronic acids to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[8] Boroxine formation leads to signal broadening and can result in a complex, unintelligible spectrum, as the monomer and trimer may exist in equilibrium.[5]

The Critical Choice of NMR Solvent

The solvent must not only dissolve the analyte but also ensure its structural integrity as the monomeric boronic acid.

-

Recommended Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆)

-

Causality: DMSO-d₆ is a polar aprotic solvent that is an excellent choice for boronic acids.[5] Its ability to act as a hydrogen bond acceptor helps to solvate the -OH groups of the boronic acid, disrupting the intermolecular hydrogen bonding that leads to boroxine formation. Furthermore, being aprotic, it allows for the observation of the exchangeable -B(OH)₂ and H₂O protons, which typically appear as a distinct broad signal.

-

-

Alternative Solvents:

-

Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O): These protic solvents are also effective at breaking up boroxine oligomers.[5] However, they will cause the rapid exchange of the B(OH)₂ and H₂O protons with deuterium. This simplifies the spectrum by causing these signals to disappear entirely, which can be advantageous if only the aromatic region is of interest.

-

Chloroform-d (CDCl₃): Generally not recommended. 2,4-Dichloropyridine-5-boronic acid hydrate is a polar molecule with limited solubility in CDCl₃.[9] In addition, the non-polar nature of chloroform can promote the self-association of the boronic acid into boroxines.

-

Step-by-Step Protocol for NMR Sample Preparation

This self-validating protocol is designed to yield a clean, reproducible spectrum.

Caption: Workflow for NMR sample preparation.

Complementary Techniques for Unambiguous Verification

While ¹H NMR is powerful, its data can be powerfully corroborated by other techniques. For a comprehensive characterization, one should consider:

-

¹¹B NMR Spectroscopy: This technique directly probes the boron nucleus. Boronic acids typically show a broad signal in the range of δ 27-33 ppm, while boroxines appear slightly downfield.[10] This can definitively confirm the presence of the boronic acid and assess the degree of any potential oligomerization.[8][11]

-

2D NMR (COSY): A Correlation Spectroscopy experiment would show a cross-peak between the signals for H-3 and H-6, providing unequivocal proof of their coupling interaction. For a simple system like this, it is often not required but serves as a gold standard for structural confirmation.

Conclusion

The ¹H NMR spectrum of 2,4-Dichloropyridine-5-boronic acid hydrate is a powerful tool for its identification and purity assessment. A successful analysis hinges on understanding the predictable patterns of chemical shifts and coupling constants for the two distinct aromatic protons, H-3 and H-6. Most critically, the experimental protocol, especially the selection of an appropriate deuterated solvent like DMSO-d₆, is paramount to prevent oligomerization and ensure the acquisition of a clean, interpretable spectrum. By following the principles and methods outlined in this guide, researchers can confidently verify the structure of this important synthetic building block, ensuring the integrity and success of their scientific endeavors.

References

- SDSU Chemistry. 11B NMR Chemical Shifts.

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy: 1H NMR Chemical Shifts. [Link]

-

Reddit r/chemistry. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. (2017). [Link]

-

Islam, T. M. B., et al. (2002). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. ResearchGate. [Link]

-

Widdifield, C. M., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A. [Link]

-

Pittam, F. J., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. (2014). [Link]

-

James, T. L. (2023). NMR 5: Coupling Constants. YouTube. [Link]

-

Labinsights. Selection Guide on Deuterated Solvents for NMR. [Link]

-

Mesbah Energy. What are the solvents used in NMR? What is the Deuterated solvent?. (2020). [Link]

Sources

- 1. CAS 1072952-26-1 | 2,4-Dichloropyridine-5-boronic acid hydrate - Synblock [synblock.com]

- 2. 2,4-Dichloropyridine-5-boronic acid | [frontierspecialtychemicals.com]

- 3. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 4. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]

- 5. reddit.com [reddit.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 10. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 11. pubs.acs.org [pubs.acs.org]

2,4-Dichloropyridine-5-boronic acid hydrate hydrate vs anhydrous form

This guide serves as a technical assessment and operational manual for 2,4-Dichloropyridine-5-boronic acid (CAS 1072952-26-1), specifically addressing the critical distinction between its hydrate and anhydrous forms in pharmaceutical synthesis.

Hydrate vs. Anhydrous Forms in High-Fidelity Synthesis

The Chemical Identity Crisis: Boronic Acid vs. Boroxine

In the context of 2,4-Dichloropyridine-5-boronic acid, the terms "hydrate" and "anhydrous" often mislead researchers regarding the actual species present in the bottle. Unlike simple salts where a hydrate implies a fixed lattice water, boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides, known as boroxines .

-

The "Hydrate" Form: Commercially supplied as CAS 1072952-26-1, this is typically the monomeric boronic acid,

, often stabilized by hydrogen-bonded water networks (lattice water). It is the kinetically active species for transmetallation. -

The "Anhydrous" Form: Often generated upon storage under desiccating conditions or heating, this refers to the boroxine (

). This is not simply a dried monomer; it is a chemically distinct trimer.

Critical Implication: The interconversion is reversible but impacts stoichiometry. Using the boroxine form while calculating stoichiometry based on the monomeric acid MW will result in a ~10% excess of boron equivalents , potentially leading to side reactions (e.g., homocoupling) or purification challenges. Conversely, assuming the material is pure boroxine when it is actually the wet acid leads to under-dosing.

Analytical Differentiation & Characterization

Visual inspection is insufficient. The following analytical workflow is required to determine the precise composition (Speciation) of your lot.

| Method | Boronic Acid ( | Boroxine ( | Application Note |

| Sharp -OH singlets (typically | Absence of -OH signals; potential slight shift in aromatic protons. | Primary ID. Run with | |

| Signal at | Signal often shifted upfield or broadened depending on solvent coordination. | Distinguishes monomer from tetrahedral boronate adducts. | |

| TGA (Thermal Gravimetric) | Weight loss step for lattice water (<100°C) followed by dehydration to boroxine. | No initial water loss; degradation at high T. | Quantifies lattice water vs. chemical dehydration. |

| Karl Fischer (KF) | Positive for total water (lattice + dehydration water). | Near zero (unless surface moisture exists). | Caution: Boronic acids can release water during KF titration, leading to false highs. |

Operational Impact: Stoichiometry & The "Boron Equivalent"

Precise drug development requires normalizing the "Boron Equivalent" (BE).

-

Monomeric Acid (Hydrate): 1 mol = 1 BE.

-

Boroxine (Anhydrous): 1 mol = 3 BE.

Data Table: Stoichiometric Correction Factors

Based on theoretical MW for 2,4-Dichloropyridine-5-boronic acid (

| Assumed Form | Formula | Approx. MW ( g/mol ) | Boron Content (wt%) | Correction Factor* |

| Anhydrous Acid | 191.81 | 5.63% | 1.00 (Baseline) | |

| Monohydrate | 209.82 | 5.15% | 1.09 | |

| Boroxine | 521.34 | 6.22% | 0.91 (per monomer unit) |

*Factor to multiply the mass by if you weigh assuming the Anhydrous Acid but actually have the specific form listed.

Dynamic Equilibrium Visualization

The following diagram illustrates the pathway from the storage bottle to the active catalytic cycle.

Figure 1: The operational equilibrium. Note that base hydrolysis is required to "unlock" the boroxine into the active monomeric species for Suzuki coupling.

Experimental Protocols

Protocol A: Purity Determination via D-Mannitol Titration

Objective: To determine the exact active Boronic Acid content, bypassing the hydrate/boroxine ambiguity.

Principle: Boronic acids complex rapidly with D-mannitol to form a cyclic ester, releasing one proton (

-

Preparation: Dissolve ~100 mg (accurately weighed) of the 2,4-Dichloropyridine-5-boronic acid sample in 10 mL of MeOH/Water (1:1).

-

Complexation: Add 1.0 g of D-Mannitol (excess). Stir for 5 minutes. The solution will become acidic due to complex formation.

-

Indicator: Add 2 drops of phenolphthalein (or use a potentiometric pH meter).

-

Titration: Titrate with standardized 0.1 N NaOH to a persistent pink endpoint (pH ~8.5).

-

Calculation:

Note: Use the MW of the anhydrous acid (191.81) to determine the "Effective Weight %". If >100%, your sample contains significant boroxine.

Protocol B: Optimized Suzuki-Miyaura Coupling (Form-Agnostic)

Objective: A robust coupling protocol that drives the boroxine-to-acid equilibrium to completion.

-

Stoichiometry: Calculate reagents based on the titrated purity (Protocol A). Use 1.1–1.2 equivalents of Boron.

-

Solvent System: Use Dioxane:Water (4:1) or THF:Water (4:1) .

-

Causality: The presence of water is non-negotiable. It is required to hydrolyze any boroxine present back to the reactive boronic acid/boronate species [1].

-

-

Base Selection: Use

(3.0 equiv) or-

Mechanism:[1] These bases facilitate the formation of the boronate species (

), which is the actual transmetallating agent, while buffering the pH to prevent protodeboronation of the pyridine ring [2].

-

-

Catalyst:

(3-5 mol%) is recommended for chloropyridines to prevent oxidative addition into the C-Cl bonds (unless that is the desired coupling site). -

Procedure:

-

Charge flask with Aryl Halide (1.0 eq), Boronic Acid (1.2 eq corrected), and Base (3.0 eq).

-

Evacuate and backfill with

(3x). -

Add degassed solvent system.

-

Add Catalyst last (under

flow). -

Heat to 80-90°C. Monitor by HPLC.

-

Self-Validation: If conversion stalls at ~70%, add 10% additional water. If the boroxine is not fully hydrolyzed, the reaction starves of nucleophile.

-

Handling & Stability

-

Hygroscopicity: 2,4-Dichloropyridine-5-boronic acid is hygroscopic. Store at 2-8°C in a tightly sealed container.

-

Protodeboronation: The electron-deficient pyridine ring makes the C-B bond susceptible to hydrolytic cleavage (protodeboronation), especially at high temperatures (>100°C) or prolonged reaction times [3].

-

Recommendation: If the material has been stored for >6 months, perform Protocol A (Titration) before use.

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroarylboronic Acids. Angewandte Chemie International Edition, 55(37), 11215-11219.

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2,4-Dichloropyridine-5-boronic acid hydrate

Introduction: The Strategic Importance of Substituted Pyridines

Substituted pyridine scaffolds are of paramount importance in the fields of medicinal chemistry and materials science.[1][2] These nitrogen-containing heterocycles are integral components of numerous pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds with broad functional group tolerance and typically mild reaction conditions.[3][4][5] This application note provides a detailed protocol and technical guidance for the Suzuki coupling reaction utilizing 2,4-Dichloropyridine-5-boronic acid hydrate, a versatile building block for the synthesis of complex substituted pyridines.

The presence of two chloro-substituents on the pyridine ring of 2,4-Dichloropyridine-5-boronic acid hydrate offers the potential for sequential, site-selective cross-coupling reactions, allowing for the controlled introduction of different aryl or heteroaryl moieties.[6][7] Understanding the inherent reactivity of the C-Cl bonds at the C2 and C4 positions is crucial for achieving the desired regioselectivity. Generally, in dihalopyridines and related heterocycles, the halide at the 4-position is more susceptible to oxidative addition by the palladium catalyst.[1][8]

This document will delve into the mechanistic underpinnings of the Suzuki coupling, provide a robust experimental protocol, and offer insights into reaction optimization and troubleshooting, tailored for researchers, scientists, and drug development professionals.

The Mechanism of the Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][9][10] The overall transformation results in the formation of a new carbon-carbon bond between an organohalide and an organoboron compound.

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of a low-valent palladium(0) complex to the organohalide (Ar-X). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) complex.

-

Transmetalation: In this step, the organic group from the organoboron species (in this case, the 2,4-dichloropyridinyl group from the boronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9] The halide or other leaving group on the palladium is replaced by the organic moiety from the boronate.

-

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two organic groups from the palladium(II) complex. This forms the desired biaryl product and regenerates the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

Below is a visual representation of the Suzuki-Miyaura catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of 2,4-Dichloropyridine-5-boronic acid hydrate with an Aryl Bromide

This protocol provides a general method for the Suzuki coupling of 2,4-Dichloropyridine-5-boronic acid hydrate with a representative aryl bromide. The reaction conditions can be optimized for different substrates.

Materials and Reagents

-

2,4-Dichloropyridine-5-boronic acid hydrate

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Equipment

-

Round-bottom flask or microwave reaction vial

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Heating mantle or oil bath (or microwave reactor)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Step-by-Step Procedure

-

Reaction Setup:

-

To a clean, dry round-bottom flask or microwave reaction vial equipped with a magnetic stir bar, add 2,4-Dichloropyridine-5-boronic acid hydrate (1.0 eq.), the aryl bromide (1.1 eq.), and the base (2.0-3.0 eq.).

-

Add the palladium catalyst (0.01-0.05 eq.).

-

Seal the flask with a rubber septum or cap.

-

-

Inert Atmosphere:

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

-

Solvent Addition:

-

Degas the solvent mixture (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) by bubbling with an inert gas for 15-20 minutes.

-

Add the degassed solvent to the reaction flask via syringe.

-

-

Reaction:

-

Conventional Heating: Place the flask in a preheated oil bath or heating mantle and heat the reaction mixture to the desired temperature (typically 80-110 °C).[11] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Microwave Irradiation: If using a microwave reactor, set the desired temperature (e.g., 100-140 °C) and reaction time (e.g., 15-30 minutes).[1] Microwave heating can significantly reduce reaction times.[1][2]

-

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

-

Data Presentation: Typical Reaction Conditions

The choice of catalyst, base, and solvent can significantly impact the yield and selectivity of the Suzuki coupling reaction. The following table summarizes common conditions that can be used as a starting point for optimization.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Catalyst | Pd(PPh₃)₄ (3 mol%) | PdCl₂(dppf) (3 mol%) | Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) |

| Base | K₂CO₃ (2.5 eq.) | Cs₂CO₃ (2.0 eq.) | K₃PO₄ (3.0 eq.) |

| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/EtOH/H₂O (4:1:1) | DMF |

| Temperature | 100 °C | 90 °C | 110 °C |

| Time | 4-12 h | 6-16 h | 2-8 h |

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling protocol described above.

Caption: A generalized workflow for the Suzuki coupling experiment.

Field-Proven Insights and Troubleshooting

-

Regioselectivity: While the boronic acid group at C5 directs the coupling, the presence of two chloro-substituents offers the possibility of intramolecular or intermolecular side reactions. Careful control of stoichiometry and reaction conditions is essential. For selective mono-coupling at the boronic acid position, using a slight excess of the aryl halide is recommended.

-

Catalyst Choice: For challenging couplings involving electron-rich or sterically hindered substrates, more sophisticated catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands may be necessary.[6]

-

Base Selection: The choice of base is critical. Stronger bases like Cs₂CO₃ or K₃PO₄ can sometimes lead to higher yields, especially with less reactive aryl chlorides. However, for base-sensitive substrates, milder bases like K₂CO₃ or even KF may be preferable.[9]

-

Solvent System: A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. The ratio of organic solvent to water can influence the reaction rate and should be optimized.

-

Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid, leading to the formation of the corresponding dechlorinated pyridine. This can be minimized by using anhydrous solvents, thoroughly degassing the reaction mixture, and avoiding prolonged reaction times at high temperatures.

-

Homocoupling: The formation of biaryl products from the coupling of two molecules of the aryl halide (Glaser coupling) can occur, particularly if the reaction mixture is not properly deoxygenated.

Conclusion

The Suzuki-Miyaura coupling of 2,4-Dichloropyridine-5-boronic acid hydrate is a powerful and versatile method for the synthesis of highly functionalized pyridine derivatives. By carefully selecting the catalyst, base, and solvent system, and by understanding the principles of regioselectivity, researchers can efficiently construct complex molecular architectures for applications in drug discovery and materials science. The protocol and insights provided in this application note serve as a comprehensive guide for the successful implementation of this important transformation.

References

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). Molecules, 23(11), 2957. [Link]

-

Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2021). ACS Catalysis, 11(15), 9635-9645. [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2022, March 29). YouTube. Retrieved February 3, 2026, from [Link]

-

Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. (2020). The Journal of Organic Chemistry, 85(10), 6533-6543. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 3, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (2021, August 15). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). Angewandte Chemie International Edition, 46(31), 5833-5836. [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (2012). Organic Letters, 14(17), 4450-4453. [Link]

-

One-Pot Double Suzuki Couplings of Dichloropyrimidines. (2010). Tetrahedron Letters, 51(43), 5701-5704. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of kinase inhibitors using pyridine boronic acids

Application Note: High-Fidelity Synthesis of Pyridyl-Kinase Inhibitors via Suzuki-Miyaura Coupling

Executive Summary & Strategic Rationale

In the landscape of kinase inhibitor design, the pyridine motif is ubiquitous. It frequently serves as a critical hydrogen-bond acceptor for the kinase "hinge" region (e.g., Vemurafenib, Palbociclib, Abemaciclib). While the Suzuki-Miyaura cross-coupling is the premier method for assembling these bi-heteroaryl scaffolds, the use of pyridine boronic acids presents a distinct set of chemical liabilities compared to their phenyl counterparts.

This guide addresses the "Pyridine Problem" : the inherent instability of electron-deficient heteroaryl boronic acids—specifically 2-pyridine boronic acid—towards protodeboronation. We provide a robust, self-validating workflow for coupling these challenging nucleophiles with high fidelity, ensuring the integrity of complex kinase inhibitor scaffolds.

The Mechanistic Challenge: Protodeboronation

The primary failure mode in coupling pyridine boronic acids is protodeboronation , where the C-B bond is cleaved by a proton source (often the solvent or base) before transmetalation can occur. This is driven by the formation of a zwitterionic intermediate, particularly in 2-pyridyl species.[1]

Pathway Analysis: The Protodeboronation Trap

The following diagram illustrates the competing pathways between the productive Suzuki cycle and the destructive protodeboronation pathway.

Figure 1: Mechanistic divergence. The red path indicates the rapid decomposition of 2-pyridine boronic acids via a zwitterionic intermediate, competing with the productive green Suzuki coupling pathway.

Protocol A: The "Robust" Route (3- & 4-Pyridine Boronic Acids)

Application: Synthesis of hinge-binding motifs where the nitrogen is meta or para to the connection point (e.g., 3-pyridyl ligands in p38 MAP kinase inhibitors). Chemistry: These isomers are relatively stable and tolerate standard aqueous-organic conditions.

Materials

-

Nucleophile: 3-Pyridineboronic acid (1.2 equiv)

-

Electrophile: 2-Chloro-heterocycle scaffold (e.g., 4-iodo-1H-indazole) (1.0 equiv)

-

Base: 2M K₂CO₃ (aqueous)

-

Solvent: 1,4-Dioxane (degassed)[4]

Step-by-Step Methodology

-

System Preparation: Charge a reaction vial with the aryl halide scaffold and 3-pyridineboronic acid.

-

Catalyst Addition: Add Pd(dppf)Cl₂[2][3]·CH₂Cl₂.[5] Note: dppf is preferred for its large bite angle, enhancing reductive elimination.

-

Solvent/Base Introduction: Add 1,4-dioxane followed by 2M K₂CO₃ (3.0 equiv).

-

Deoxygenation: Sparge with argon for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst oxidation.

-

Reaction: Seal and heat to 90°C for 4–12 hours.

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (typically MeOH/DCM gradients for polar kinase inhibitors).

Expected Outcome: Yields >80%. Minimal protodeboronation observed.[6][7]

Protocol B: The "High-Risk" Route (2-Pyridine Boronic Acids)

Application: Synthesis of inhibitors where the pyridine nitrogen is ortho to the linkage (e.g., specific CDK inhibitors or bidentate ligands). Chemistry: 2-Pyridine boronic acid is notoriously unstable. Standard conditions will fail. We utilize MIDA boronates or anhydrous copper-facilitated conditions to mask the boron or accelerate transmetalation.

Strategic Modification: The MIDA Solution

Using N-methyliminodiacetic acid (MIDA) boronates releases the active boronic acid slowly, keeping the concentration of the unstable species low ("slow-release" strategy).

Materials

-

Nucleophile: 2-Pyridyl MIDA boronate (1.5 equiv)

-

Electrophile: Aryl Halide Scaffold (1.0 equiv)

-

Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)

-

Base: K₃PO₄ (anhydrous, 5.0 equiv)

-

Promoter: Cu(OAc)₂ (0.5 equiv) - Optional, for "copper effect" acceleration.

-

Solvent: DMF/Isopropanol (4:1)

Step-by-Step Methodology

-

Slow Release Setup: In a vial, combine the Aryl Halide, 2-Pyridyl MIDA boronate, and K₃PO₄.

-

Catalyst Pre-complexation: In a separate vial, stir Pd₂(dba)₃ and XPhos in a small amount of solvent for 5 mins to form the active L-Pd(0) species.

-

Initiation: Add the catalyst solution to the main reaction vessel.

-

Thermal Cycle: Heat to 100°C . The hydrolysis of the MIDA ester occurs in situ by the water present in the solvent (or added trace water), releasing the boronic acid which immediately transmetalates.

-

Monitoring: Monitor via LCMS every hour. Look for the "de-boronated" pyridine (pyridine itself) as a marker of failure.

Data & Optimization Guide

The choice of ligand is the single most critical variable when working with pyridine boronates. The following table summarizes optimization data for a model coupling (3-pyridyl boronic acid + 2-chloro-4-fluoroaniline derivative).

Table 1: Ligand Performance Matrix

| Ligand | Catalyst Precursor | Base | Solvent | Yield (%) | Notes |

| PPh₃ | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 35% | High protodeboronation; slow rate. |

| dppf | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 88% | Recommended for 3-/4-Py. Robust. |

| PCy₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 92% | Excellent for sterically hindered substrates. |

| XPhos | Pd₂(dba)₃ | K₃PO₄ | n-BuOH | 75% | Best for 2-Py (unstable). Fast transmetalation. |

The Self-Validating System: Troubleshooting

To ensure scientific integrity, every difficult coupling should include these internal controls:

-

The "No-Catalyst" Control: Run the reaction without Pd. If you see the pyridine product, your boronic acid is decomposing thermally (protodeboronation), not coupling.

-

The "Water" Check: For 2-pyridyl couplings, strictly control water. Too much water accelerates zwitterion formation and decomposition. Use anhydrous solvents with controlled water addition (if using MIDA) or anhydrous bases.

-

Halide Exchange: If the reaction is sluggish, switch the electrophile from -Cl to -I or -OTf . Faster oxidative addition allows the catalyst to "catch" the unstable boronic acid before it decomposes.

References

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Synthesis and Pharmacology. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

-

Suzuki–Miyaura Coupling of Heteroaryl Boronic Acids. Source: Royal Society of Chemistry (Synthetic Methods in Drug Discovery). URL:[Link][1][2][7][8][9][10][11][12]

-

Protodeboronation: Mechanism and Prevention. Source: Organic Chemistry Portal. URL:[Link]

-